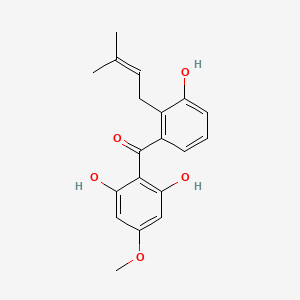
Cudranone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cudranone is a natural product found in Maclura cochinchinensis with data available.
科学的研究の応用
Cudranone is a compound derived from the plant genus Cudrania, which has garnered attention in various scientific research fields due to its potential applications. This article will explore the diverse applications of this compound, focusing on its pharmacological properties, potential therapeutic uses, and its role in environmental science.
Antioxidant Properties
This compound exhibits significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. Research indicates that it can scavenge free radicals and enhance the body's natural antioxidant defenses. This property makes it a candidate for developing supplements aimed at preventing oxidative damage associated with aging and various diseases.
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness against antibiotic-resistant strains highlights its potential as a natural alternative to conventional antimicrobial agents. This application is particularly relevant in the context of increasing antibiotic resistance globally.
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory effects, which may be beneficial in treating inflammatory diseases such as arthritis and asthma. Research suggests that it can inhibit pro-inflammatory cytokines, thus reducing inflammation and associated symptoms.
Cancer Research
Recent studies have explored the potential of this compound as an anticancer agent. It has demonstrated cytotoxic effects on various cancer cell lines, suggesting that it may inhibit tumor growth and induce apoptosis (programmed cell death). Ongoing research aims to elucidate the mechanisms behind these effects and evaluate its efficacy in clinical settings.
Neuroprotective Effects
This compound's neuroprotective properties have been highlighted in studies focusing on neurodegenerative diseases like Alzheimer's and Parkinson's. Its ability to reduce neuronal cell death and improve cognitive function in animal models presents a promising avenue for future therapies targeting these conditions.
Bioremediation
This compound has shown potential in bioremediation efforts, particularly in degrading environmental pollutants. Its application in phytoremediation—using plants to remove contaminants from soil and water—could provide an eco-friendly approach to managing pollution.
Sustainable Agriculture
In agriculture, this compound's antimicrobial properties can be harnessed to develop natural pesticides or fungicides. This could reduce reliance on synthetic chemicals, promoting sustainable farming practices while maintaining crop health.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Antioxidant Activity of this compound | Oxidative Stress | Significant reduction in free radicals in vitro |
| Antimicrobial Properties of this compound | Pathogen Resistance | Effective against multiple antibiotic-resistant strains |
| This compound as an Anticancer Agent | Cancer Cell Lines | Induced apoptosis in breast and colon cancer cells |
| Neuroprotective Effects of this compound | Neurodegenerative Diseases | Improved cognitive function in mice models |
| Bioremediation Potential of this compound | Environmental Pollutants | Effective degradation of heavy metals |
特性
CAS番号 |
63596-94-1 |
|---|---|
分子式 |
C19H20O5 |
分子量 |
328.4 g/mol |
IUPAC名 |
(2,6-dihydroxy-4-methoxyphenyl)-[3-hydroxy-2-(3-methylbut-2-enyl)phenyl]methanone |
InChI |
InChI=1S/C19H20O5/c1-11(2)7-8-13-14(5-4-6-15(13)20)19(23)18-16(21)9-12(24-3)10-17(18)22/h4-7,9-10,20-22H,8H2,1-3H3 |
InChIキー |
PPLJPJXZLUVDGT-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C=CC=C1O)C(=O)C2=C(C=C(C=C2O)OC)O)C |
正規SMILES |
CC(=CCC1=C(C=CC=C1O)C(=O)C2=C(C=C(C=C2O)OC)O)C |
Key on ui other cas no. |
63596-94-1 |
同義語 |
cudranone |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















